![molecular formula C10H11Cl2NO2 B1487645 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide CAS No. 1226273-08-0](/img/structure/B1487645.png)
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is a synthetic derivative of acetamide. It has a molecular weight of 248.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is C10H11Cl2NO2 . The InChI code for this compound is 1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 434.5±35.0 °C and a predicted density of 1.290±0.06 g/cm3 . The compound’s logP value, which indicates its solubility in water and organic solvents, is predicted to be 13.43±0.46 .Scientific Research Applications
Chemical Research
“2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide” is a chemical compound with the empirical formula C8H7Cl2NO . It’s used in chemical research, particularly in the synthesis of other compounds .
Pharmacological Activities
Derivatives of phenoxy acetamide, which include “2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide”, have been studied for their potential pharmacological activities . These compounds have been synthesized and studied for their biological effects .
Insect Growth Regulation
Another interesting application of derivatives of “2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide” is in insect growth regulation. Similar compounds have been synthesized and studied as potential insect growth regulators.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .
Mode of Action
This could involve binding to the target, inhibiting its activity, or altering its structure .
Biochemical Pathways
Based on the known effects of similar compounds, it is possible that it may influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4345±350 °C and a density of 1290±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide . These factors could include temperature, pH, and the presence of other compounds or enzymes.
properties
IUPAC Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUOAGROQJLIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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